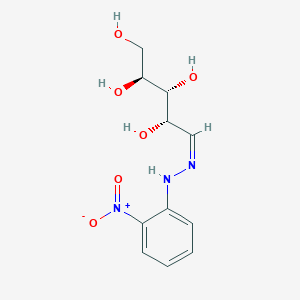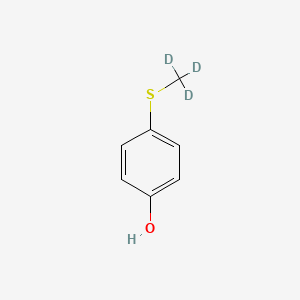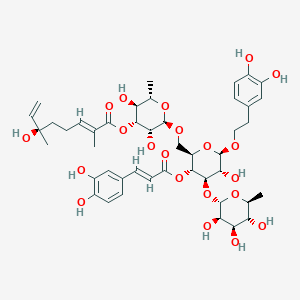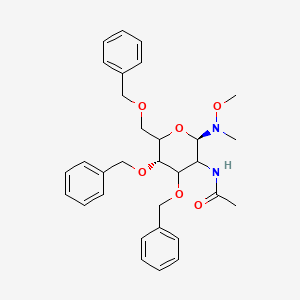
2-(Acetylamino)-2-deoxy-N-methoxy-N-methyl-3,4,6-tris-O-(phenylmethyl)-b-D-glucopyranosylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetylamino)-2-deoxy-N-methoxy-N-methyl-3,4,6-tris-O-(phenylmethyl)-b-D-glucopyranosylamine is a complex organic compound that belongs to the class of glycosylamines This compound is characterized by the presence of an acetylamino group, a methoxy group, and multiple phenylmethyl groups attached to a glucopyranosylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-2-deoxy-N-methoxy-N-methyl-3,4,6-tris-O-(phenylmethyl)-b-D-glucopyranosylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranose are protected using phenylmethyl (benzyl) groups to prevent unwanted reactions.
Introduction of Acetylamino Group: The acetylamino group is introduced through acetylation of the amino group on the glucopyranose.
Methoxylation and Methylation: The methoxy and methyl groups are introduced through appropriate methylation reactions.
Deprotection: The phenylmethyl groups are removed under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)-2-deoxy-N-methoxy-N-methyl-3,4,6-tris-O-(phenylmethyl)-b-D-glucopyranosylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce new functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the acetylamino group or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylmethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deacetylated or demethylated products.
Scientific Research Applications
2-(Acetylamino)-2-deoxy-N-methoxy-N-methyl-3,4,6-tris-O-(phenylmethyl)-b-D-glucopyranosylamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structural features and potential biological activity.
Synthetic Organic Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological molecules and its potential effects on biological systems.
Industrial Applications: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(Acetylamino)-2-deoxy-N-methoxy-N-methyl-3,4,6-tris-O-(phenylmethyl)-b-D-glucopyranosylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Acetylamino)-2-deoxy-D-glucopyranose: Lacks the methoxy and phenylmethyl groups, making it less complex.
N-Methyl-D-glucopyranosylamine: Does not have the acetylamino or phenylmethyl groups.
3,4,6-Tris-O-(phenylmethyl)-D-glucopyranose: Lacks the acetylamino and N-methoxy-N-methyl groups.
Uniqueness
2-(Acetylamino)-2-deoxy-N-methoxy-N-methyl-3,4,6-tris-O-(phenylmethyl)-b-D-glucopyranosylamine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of multiple phenylmethyl groups, along with the acetylamino and methoxy groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C31H38N2O6 |
|---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
N-[(2R,5S)-2-[methoxy(methyl)amino]-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C31H38N2O6/c1-23(34)32-28-30(38-21-26-17-11-6-12-18-26)29(37-20-25-15-9-5-10-16-25)27(39-31(28)33(2)35-3)22-36-19-24-13-7-4-8-14-24/h4-18,27-31H,19-22H2,1-3H3,(H,32,34)/t27?,28?,29-,30?,31-/m1/s1 |
InChI Key |
MFMDSSOKBLQFTR-HOPQWXDLSA-N |
Isomeric SMILES |
CC(=O)NC1[C@@H](OC([C@H](C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)COCC4=CC=CC=C4)N(C)OC |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N(C)OC)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



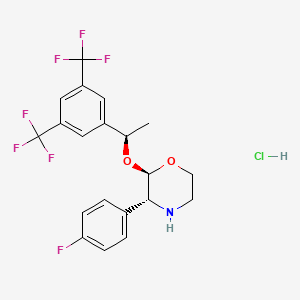
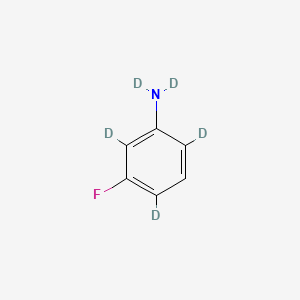
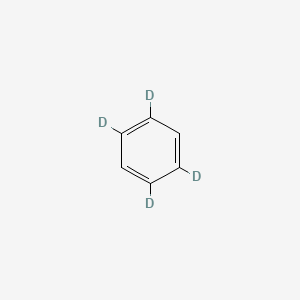
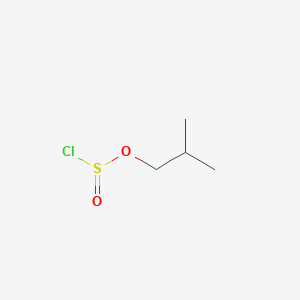
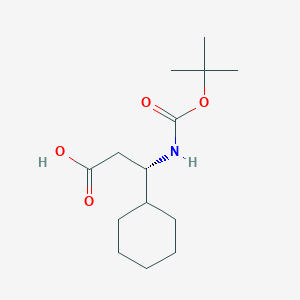
![(1R)-1-[(2R)-2-(2,4-difluorophenyl)-2-oxiranyl]ethanol](/img/structure/B13440096.png)
![2-[4-(1-Benzyltriazol-4-yl)anilino]benzamide](/img/structure/B13440105.png)
